Bicyclo[2.1.1]hexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[211]hexane-1-carbonitrile is a compound that belongs to the class of bicyclic compounds, specifically the bicyclo[211]hexane family These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields of chemistry and medicinal research Bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-1-carbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with bicyclo[1.1.0]butanes under photochemical conditions . This reaction can be catalyzed by Lewis acids, which facilitate the formation of the bicyclic structure . Another approach involves the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These methods allow for the efficient construction of the bicyclo[2.1.1]hexane framework with various substituents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[2.1.1]hexane-1-carboxylic acid, while reduction can produce bicyclo[2.1.1]hexane-1-amine.
Scientific Research Applications
Bicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials with unique properties.
Biology: The compound’s structural features make it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound is used in the production of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane-1-carbonitrile can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane:
The uniqueness of this compound lies in its specific three-dimensional structure, which provides distinct chemical and biological properties compared to other bicyclic compounds .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-5-7-2-1-6(3-7)4-7/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHPOSGMYFMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.